molecular formula C29H27Cl2NO6 B301934 (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Katalognummer B301934
Molekulargewicht: 556.4 g/mol
InChI-Schlüssel: QSICSHMQYXIMOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including schizophrenia, cancer, and Alzheimer's disease. In

Wirkmechanismus

(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor works by inhibiting the activity of D-amino acid oxidase ((9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid), an enzyme that metabolizes D-serine. By inhibiting (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor increases the levels of D-serine, which in turn activates the N-methyl-D-aspartate (NMDA) receptors in the brain. The activation of NMDA receptors has been found to reduce the symptoms of schizophrenia and improve cognitive function.
Biochemical and Physiological Effects:
(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been found to have several biochemical and physiological effects. It increases the levels of D-serine, which in turn activates the NMDA receptors in the brain. The activation of NMDA receptors has been found to improve cognitive function and reduce the symptoms of schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor is its potential therapeutic applications in the treatment of various diseases. Additionally, the synthesis process is relatively straightforward, and the compound can be easily scaled up for large-scale production.
One of the limitations of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor is that it is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the compound has not been extensively studied for its potential side effects.

Zukünftige Richtungen

There are several future directions for the study of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor. One area of research is the development of more potent and selective (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitors. Additionally, the compound's potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative diseases are being explored.
Conclusion:
In conclusion, (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. The compound has been found to have potential applications in the treatment of schizophrenia, cancer, and Alzheimer's disease. The synthesis process is relatively straightforward, and the compound can be easily scaled up for large-scale production. However, the compound's long-term effects and potential side effects are not yet fully understood, and further research is needed to explore its full potential.

Synthesemethoden

The synthesis of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor involves the reaction of 2,4-dichlorobenzyl bromide with 3-methoxyphenol in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 1,8-dihydroxyanthraquinone in the presence of a catalyst to form the final product. The synthesis process is relatively straightforward and can be easily scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its use in the treatment of schizophrenia. (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been found to reduce the symptoms of schizophrenia by decreasing the levels of D-serine, an amino acid that plays a crucial role in the pathogenesis of schizophrenia.
Another area of research is the use of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor in the treatment of cancer. (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

Eigenschaften

Produktname

(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Molekularformel

C29H27Cl2NO6

Molekulargewicht

556.4 g/mol

IUPAC-Name

2-[9-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C29H27Cl2NO6/c1-37-25-12-16(9-11-24(25)38-15-17-8-10-18(30)13-19(17)31)27-28-20(4-2-6-22(28)33)32(14-26(35)36)21-5-3-7-23(34)29(21)27/h8-13,27H,2-7,14-15H2,1H3,(H,35,36)

InChI-Schlüssel

QSICSHMQYXIMOP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC5=C(C=C(C=C5)Cl)Cl

Kanonische SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC5=C(C=C(C=C5)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.